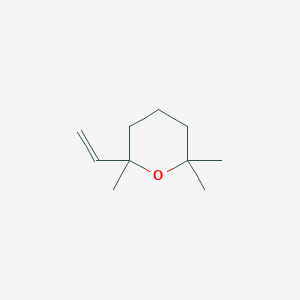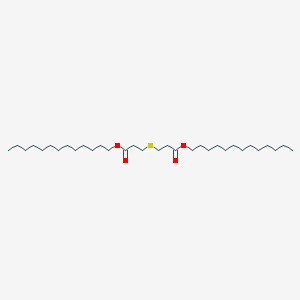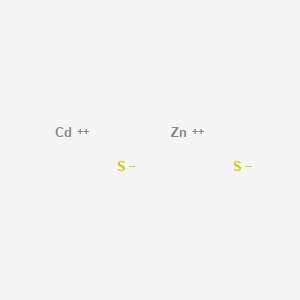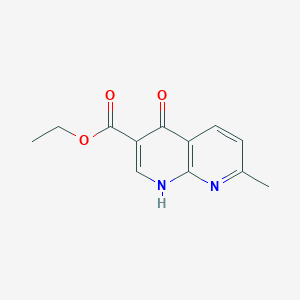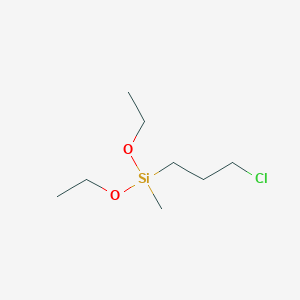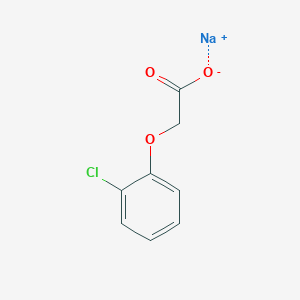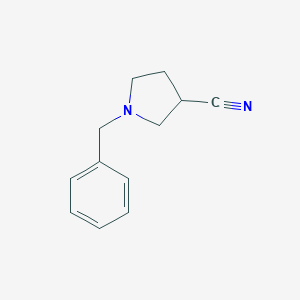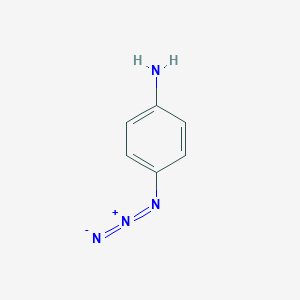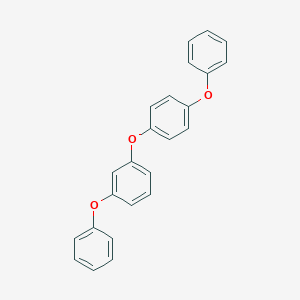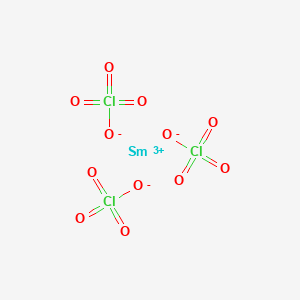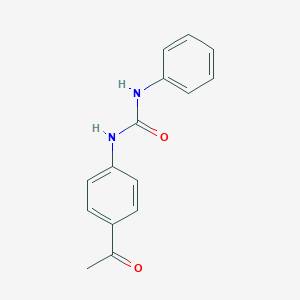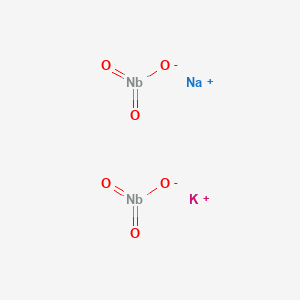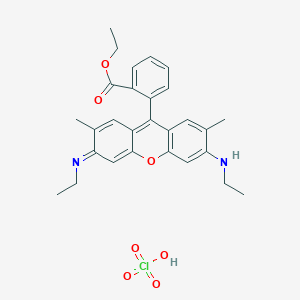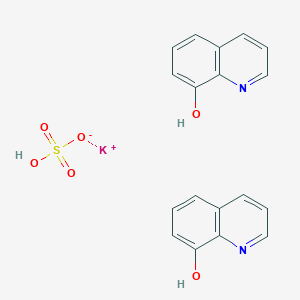
双(8-羟基喹啉)硫酸盐,单钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is a chemical compound with the molecular formula C18H15KN2O6S. It is known for its multifaceted properties and is utilized in various scientific research applications. The compound is also referred to as potassium 8-hydroxyquinoline sulphate .
科学研究应用
Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Employed in biological assays and studies involving metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that 8-hydroxyquinoline, the parent compound, acts as a chelating agent for metal ions, which could suggest a similar role for the bis(8-hydroxyquinolyl) sulphate, monopotassium salt .
Mode of Action
Given its structural similarity to 8-hydroxyquinoline, it may interact with metal ions in a similar manner, forming stable, soluble complexes .
Result of Action
Its parent compound, 8-hydroxyquinoline, is known to form stable complexes with metal ions, which can influence various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-hydroxyquinolyl) sulphate, monopotassium salt typically involves the reaction of 8-hydroxyquinoline with potassium hydrogen sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Types of Reactions:
Oxidation: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized products.
Reduction: The compound can also participate in reduction reactions, where it is reduced by reducing agents.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinoline compounds .
相似化合物的比较
8-Hydroxyquinoline: A related compound with similar chelating properties.
8-Hydroxyquinoline sulphate: Another derivative with comparable applications.
Potassium 8-hydroxyquinoline sulphate: A closely related compound with similar chemical structure and properties.
Uniqueness: Bis(8-hydroxyquinolyl) sulphate, monopotassium salt is unique due to its specific combination of 8-hydroxyquinoline units and the presence of a potassium ion. This unique structure enhances its chelating ability and broadens its range of applications compared to other similar compounds .
属性
CAS 编号 |
15077-57-3 |
|---|---|
分子式 |
C18H15KN2O6S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
potassium;hydrogen sulfate;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |
InChI 键 |
UBNZCPOURPEUMB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |
Key on ui other cas no. |
15077-57-3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


